

Mass spectrometry fragmentation pattern of 2-Methyl-1,3-dithiolane

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Compound of Interest

Compound Name: 2-Methyl-1,3-dithiolane

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An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of **2-Methyl-1,3-dithiolane**

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation behavior of **2-methyl-1,3-dithiolane**. Designed for researchers, scientists, and professionals in drug development and analytical chemistry, this document delves into the core principles governing the fragmentation of this cyclic thioacetal, offering field-proven insights and detailed experimental protocols.

Introduction: The Significance of 2-Methyl-1,3-dithiolane and Mass Spectrometry

2-Methyl-1,3-dithiolane ($C_4H_8S_2$) is a volatile sulfur compound belonging to the class of 1,3-dithiolanes, which are characterized by a five-membered ring containing two sulfur atoms at positions 1 and 3.^[1] These types of compounds are significant in various fields; they are found as flavor and aroma components in foods, and their unique chemical properties make them valuable intermediates in organic synthesis. In the petroleum industry, the identification and quantification of such sulfur compounds are critical due to their detrimental effects on catalysts, contribution to corrosion, and environmental impact.^{[2][3]}

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is an indispensable tool for the structural elucidation and quantification of volatile and semi-volatile compounds like **2-methyl-1,3-dithiolane**.^{[4][5]} The technique's high sensitivity and the information-rich fragmentation patterns generated upon ionization allow for confident identification of analytes in complex matrices.^[2] This guide will focus on the fragmentation pathways of **2-methyl-1,3-dithiolane** under electron ionization (EI), the most common ionization technique for GC-MS.

Electron Ionization (EI) and the Molecular Ion

In electron ionization, the analyte molecule is bombarded with high-energy electrons (typically 70 eV), causing the ejection of one of the molecule's own electrons to form a positively charged radical cation known as the molecular ion ($M^{+\bullet}$).^[6] The electron is typically lost from a region of high electron density, such as a lone pair on a heteroatom or a π -system.^[6] For **2-methyl-1,3-dithiolane**, ionization likely occurs by removing a non-bonding electron from one of the sulfur atoms.

The molecular weight of **2-methyl-1,3-dithiolane** is 120.24 g/mol.^[7] The molecular ion peak is therefore observed at a mass-to-charge ratio (m/z) of 120 in the mass spectrum and is often the peak of highest m/z .^{[8][9]} The stability of the molecular ion determines its abundance in the spectrum. Cyclic compounds often exhibit relatively stable molecular ions, which is the case for **2-methyl-1,3-dithiolane**.^[6]

Analysis of the Mass Spectrum and Key Fragments

The electron ionization mass spectrum of **2-methyl-1,3-dithiolane** is characterized by several key fragment ions that provide structural information. The data presented here is based on the spectrum available in the NIST Mass Spectrometry Data Center.^{[8][9]}

m/z	Relative Intensity (%)	Proposed Ion Structure/Formula
120	~65	$[\text{C}_4\text{H}_8\text{S}_2]^+\bullet$ (Molecular Ion)
105	100	$[\text{C}_3\text{H}_5\text{S}_2]^+$ (Base Peak)
75	~20	$[\text{CH}_3\text{S}_2]^+$
61	~35	$[\text{C}_2\text{H}_5\text{S}]^+$
59	~50	$[\text{C}_2\text{H}_3\text{S}]^+$
45	~30	$[\text{CHS}]^+$

Relative intensities are approximate and can vary slightly between instruments.

Proposed Fragmentation Pathways

The fragmentation of the molecular ion (m/z 120) is driven by the presence of the sulfur atoms and the cyclic structure. The positive charge and radical site on the initial molecular ion can be localized on one of the sulfur atoms, initiating a series of bond cleavages. The most common fragmentation reactions for compounds of this type include alpha-cleavage and ring-opening followed by further fragmentation.^{[10][11]}

Formation of the Base Peak at m/z 105

The most abundant ion in the spectrum (the base peak) is observed at m/z 105. This corresponds to the loss of a methyl radical ($\bullet\text{CH}_3$), which has a mass of 15 Da ($120 - 15 = 105$). This is a classic example of alpha-cleavage, where the bond between the C2 carbon and the methyl group is broken.^[12] This cleavage is favorable as it results in a resonance-stabilized cation where the positive charge is delocalized over the sulfur atoms and the C2 carbon.

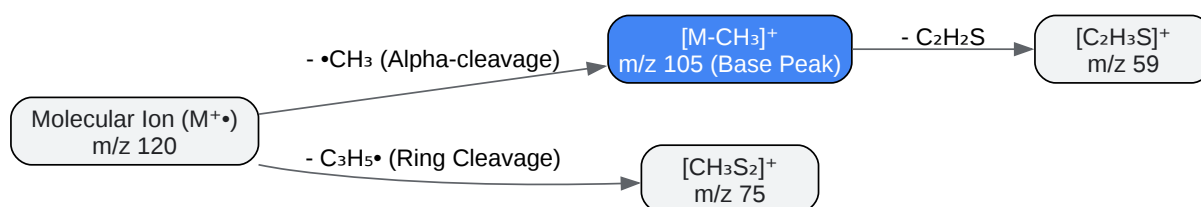
Formation of the Ion at m/z 59

The significant peak at m/z 59 is likely formed through a ring-opening mechanism followed by cleavage. After the initial alpha-cleavage to form the m/z 105 ion, a subsequent cleavage of the C-S bonds in the ring can lead to the formation of smaller, stable fragments. The ion at m/z 59 corresponds to $[\text{C}_2\text{H}_3\text{S}]^+$.

Other Significant Fragments

- m/z 75: This fragment likely arises from the cleavage of the C2-C(methyl) and C4-C5 bonds, resulting in an ion with the formula $[\text{CH}_3\text{S}_2]^+$.
- m/z 61: This ion, corresponding to $[\text{C}_2\text{H}_5\text{S}]^+$, can be formed through rearrangement and cleavage of the dithiolane ring.
- m/z 45: This ion, $[\text{CHS}]^+$, is a common fragment in the mass spectra of sulfur-containing compounds.

The proposed fragmentation pathways are illustrated in the diagram below.



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Caption: Proposed fragmentation pathway of **2-Methyl-1,3-dithiolane**.

Experimental Protocol for GC-MS Analysis

To obtain a high-quality mass spectrum of **2-methyl-1,3-dithiolane**, a well-defined GC-MS protocol is essential. The following is a representative methodology for the analysis of volatile sulfur compounds.^{[2][4][13]}

Sample Preparation

- **Standard Preparation:** Prepare a stock solution of **2-methyl-1,3-dithiolane** in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1000 $\mu\text{g/mL}$.
- **Working Standards:** Create a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 $\mu\text{g/mL}$).

- Sample Extraction (if in a matrix): For complex matrices like food or environmental samples, use an appropriate extraction technique such as solid-phase microextraction (SPME) or stir bar sorptive extraction (SBSE) to isolate and concentrate the volatile sulfur compounds.

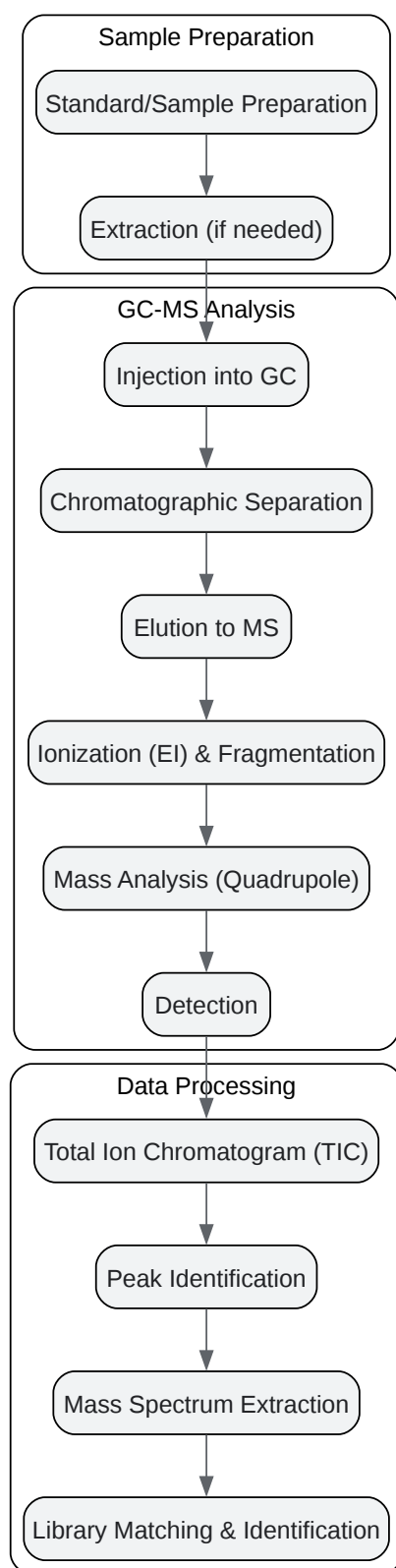
GC-MS Instrumentation and Parameters

- Gas Chromatograph: Agilent 8890 GC System (or equivalent).
- Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).
- GC Column: A non-polar or medium-polarity column is suitable, such as a DB-5ms (30 m x 0.25 mm, 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Inlet: Split/splitless injector.
- Injection Volume: 1 μ L.
- Injector Temperature: 250°C.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Final hold: 5 minutes at 280°C.
- MS Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 35-350.

Data Analysis

- Acquire the total ion chromatogram (TIC).
- Identify the peak corresponding to **2-methyl-1,3-dithiolane** based on its retention time.
- Extract the mass spectrum for that peak.
- Compare the acquired spectrum with a reference library (e.g., NIST) for confirmation.
- Integrate the peak area for quantification.

The general workflow for this analysis is depicted below.



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Caption: General workflow for the GC-MS analysis of **2-Methyl-1,3-dithiolane**.

Conclusion

The electron ionization mass spectrum of **2-methyl-1,3-dithiolane** is distinguished by a clear molecular ion at m/z 120 and a characteristic base peak at m/z 105, resulting from the loss of a methyl group via alpha-cleavage. Further fragmentation of the ring structure leads to other significant ions, including those at m/z 75, 61, and 59. Understanding these fragmentation patterns is crucial for the unambiguous identification of this compound in complex samples. The provided GC-MS protocol offers a robust framework for achieving reliable and reproducible results. This guide serves as a valuable resource for scientists and researchers, enabling them to leverage the power of mass spectrometry for the analysis of sulfur-containing compounds.

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